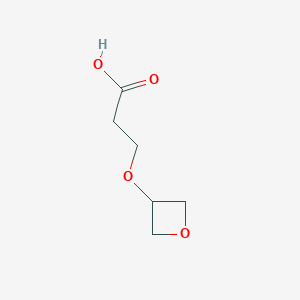![molecular formula C12H18N2O B1427325 (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine CAS No. 1178934-78-5](/img/structure/B1427325.png)
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, otherwise known as CPMA, is an organic compound that has been studied extensively in recent years due to its potential applications in the medical and scientific research fields. CPMA is a cyclic amine, which is composed of a nitrogen-containing cycle and an alkyl group. It has a molecular formula of C9H15NO2 and a molecular weight of 165.22 g/mol. CPMA has been found to have a variety of useful properties, including its ability to act as a catalyst in chemical reactions and its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
Molecular Structure and Tautomerism
A study focused on the structural and physicochemical features, as well as the ability to tautomerize, of acridin-9-amines substituted at the exocyclic nitrogen atom, provides insight into the structural properties of related compounds. It was found that substituents at the exocyclic N atom significantly influence the stability of tautomeric forms, which is crucial for understanding interactions with other molecules and their recognition by molecular entities (Wróblewska et al., 2006).
Synthesis and Structural Characterization
The synthesis and structural characterization of molecules closely related to "(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine" reveal insights into the protonation sites and hydrogen bonding patterns. Such studies are essential for understanding the molecular structure and potential applications in various fields, including drug design and material sciences (Böck et al., 2021).
Lewis Acid-Catalyzed Reactions
Research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles underlines the versatility of such reactions in synthetic organic chemistry. This methodology was applied in enantioselective synthesis, demonstrating the potential of cyclopropyl-containing compounds in the development of pharmacologically active molecules (Lifchits & Charette, 2008).
Chemoenzymatic Synthesis Routes
The chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for the synthesis of pharmacologically relevant molecules, showcases the application of enzymatic methods for the preparation of chiral compounds. This approach highlights the importance of cyclopropyl and methoxypyridinyl moieties in medicinal chemistry and drug development (Parker et al., 2012).
properties
IUPAC Name |
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXDKYDXOVRPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



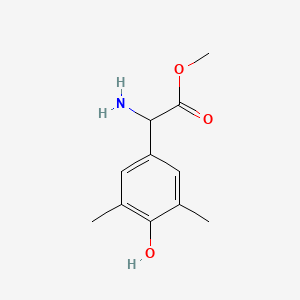
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
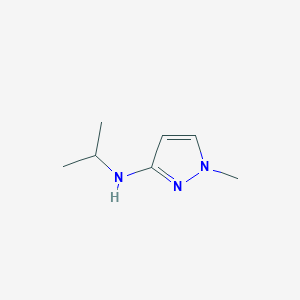
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)
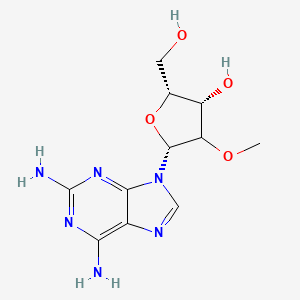
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)
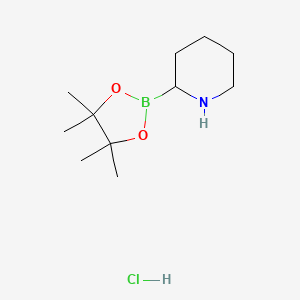
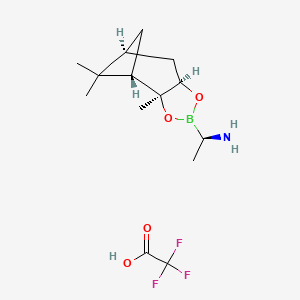
![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
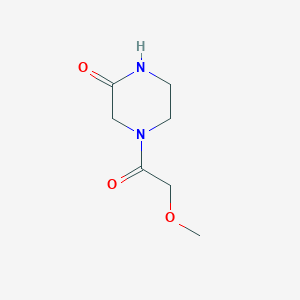
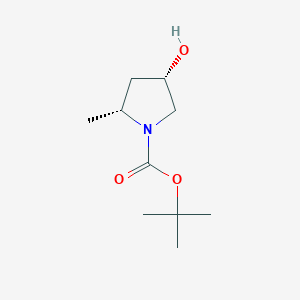
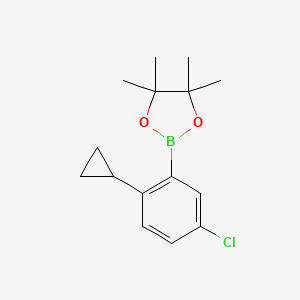
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
